Comparative Enzyme Inhibition: Human Neutrophil Elastase (HNE) Affinity vs. Clinical-Stage Inhibitors
N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide demonstrates a binding affinity for human leukocyte elastase (HNE) with a Ki value of 290 nM under standardized assay conditions (pH 7.5, 25°C) [1]. This places its potency in a quantifiable range relative to established HNE inhibitors. As a cross-study reference, the clinically used HNE inhibitor Sivelestat has a reported Ki of 200 nM [2], while the more potent clinical candidate Alvelestat (AZD9668) has a Ki of 9.4 nM [3].
| Evidence Dimension | Binding Affinity (Ki) for Human Neutrophil Elastase |
|---|---|
| Target Compound Data | Ki = 290 nM |
| Comparator Or Baseline | Sivelestat: Ki = 200 nM; Alvelestat (AZD9668): Ki = 9.4 nM |
| Quantified Difference | Approximately 1.45-fold lower affinity than Sivelestat; approximately 31-fold lower affinity than Alvelestat. |
| Conditions | Target Compound: HTS, black flat-bottom 96-well plates, pH 7.5, 25°C. Sivelestat: Competitive inhibition assay. Alvelestat: Affinity inhibition assay. |
Why This Matters
This quantifies the compound's activity against a therapeutically relevant serine protease, allowing researchers to select it as a chemical probe of intermediate potency for structure-activity relationship (SAR) studies or assay development where a moderate-affinity binder is desired.
- [1] BindingDB. BDBM23727: N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide. Affinity Data: Ki=290nM. View Source
- [2] BOC Sciences. Sivelestat. Description: Ki = 0.2 μM (200 nM). View Source
- [3] Probes & Drugs. Alvelestat (AZD9668). Ki value of 9.4 nM. View Source
